Butan-2-yl 4-(2-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the hexahydroquinoline class, characterized by a fused bicyclic system comprising a partially saturated quinoline core. Key structural features include:
- Butan-2-yl ester at position 3, influencing lipophilicity and metabolic stability.
- Phenyl group at position 7, enhancing aromatic stacking interactions.
- Methyl group at position 2, providing steric hindrance.
Properties
IUPAC Name |
butan-2-yl 4-(2-bromophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28BrNO3/c1-4-16(2)32-27(31)24-17(3)29-22-14-19(18-10-6-5-7-11-18)15-23(30)26(22)25(24)20-12-8-9-13-21(20)28/h5-13,16,19,25,29H,4,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBYABZCDDPSRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=C(NC2=C(C1C3=CC=CC=C3Br)C(=O)CC(C2)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386479 | |
| Record name | ST50723618 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5713-05-3 | |
| Record name | ST50723618 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 4-(2-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenols with ethyl-3,4-dimethoxybenzoylacetate and trifluoroacetic acid under heat can yield the desired hexahydroquinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 4-(2-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the bromophenyl group.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of hexahydroquinoline derivatives in overcoming multidrug resistance (MDR) in cancer therapy. For instance, a study synthesized several derivatives including those with 5-oxohexahydroquinoline structures that exhibited significant cytotoxic effects against MDR cancer cells. Specifically, compounds with bromophenyl moieties demonstrated the ability to inhibit P-glycoprotein (P-gp) efflux, which is a common mechanism of drug resistance in cancer cells. The most potent derivatives not only blocked efflux but also induced apoptosis in MES-SA-DX5 human uterine sarcoma cells, showcasing their therapeutic potential against drug-resistant cancers .
Neuroprotective Properties
Another area of interest is the neuroprotective properties of quinoline derivatives. Compounds similar to Butan-2-yl 4-(2-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate have been investigated for their effects on neurodegenerative diseases. They are believed to modulate pathways involved in neuronal survival and apoptosis. Research indicates that these compounds can potentially protect neurons from oxidative stress and apoptosis through various signaling pathways .
Pesticide Formulations
The compound has also been explored within the context of agrochemical formulations. Its structure suggests compatibility with various organic solvents and active pesticide ingredients. A patent describes formulations that include such compounds to enhance the efficacy and stability of pesticide products . The incorporation of Butan-2-yl 4-(2-bromophenyl)-2-methyl-5-oxo-7-phenyl derivatives into agrochemical products may improve their performance against pests while reducing environmental impact.
Data Table: Summary of Applications
Case Studies
Case Study 1: Overcoming Multidrug Resistance
A study focused on synthesizing hexahydroquinoline derivatives revealed that certain compounds could effectively reverse MDR in cancer cells. The derivatives were tested for their ability to inhibit P-gp transporters and showed promising results in enhancing the efficacy of conventional chemotherapy drugs .
Case Study 2: Neuroprotective Effects
Research on related quinoline compounds indicated their potential role in protecting neuronal cells from apoptosis induced by oxidative stress. These findings suggest a pathway for developing treatments for conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of Butan-2-yl 4-(2-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Substituent Variations at Position 4
The 4-position substituent significantly impacts electronic and steric properties:
Key Observations :
Ester Group Modifications
The ester group at position 3 affects pharmacokinetics:
Key Observations :
Key Observations :
- Bulky substituents (e.g., 2-bromophenyl) may reduce yields due to steric effects.
- Amino-substituted derivatives () require protective strategies, affecting overall efficiency .
Biological Activity
Butan-2-yl 4-(2-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex quinoline derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique quinoline backbone with several functional groups that contribute to its biological activity. Its structural formula can be expressed as:
This structure includes a butan-2-yl group, a bromophenyl moiety, and a carboxylate functional group, which are critical for its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have been evaluated for their cytotoxic effects against various cancer cell lines. One study reported that certain quinoline derivatives inhibited cell proliferation in vitro by inducing apoptosis through the activation of caspase pathways .
Table 1: Cytotoxic Activity of Quinoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis induction |
| Compound B | HeLa | 15 | Sirtuin inhibition |
| Compound C | A549 | 12 | Cell cycle arrest |
Anti-inflammatory Properties
Quinoline derivatives have also been investigated for their anti-inflammatory effects. For example, certain compounds have shown the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In silico studies suggest that these compounds may bind effectively to the active sites of COX enzymes, leading to reduced production of pro-inflammatory mediators .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through mitochondrial pathways.
- Enzyme Inhibition : It potentially inhibits key enzymes involved in inflammation and cancer progression.
- Cell Cycle Regulation : Some studies indicate that it may disrupt cell cycle progression in cancer cells.
Case Studies
- Study on Antitumor Activity : A recent investigation involving a series of quinoline derivatives demonstrated significant antitumor activity against breast cancer cells. The study utilized both in vitro and in vivo models to confirm the efficacy of these compounds .
- Inflammation Model : Another study evaluated the anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that certain derivatives could significantly reduce nitric oxide production, suggesting a potential therapeutic role in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
